3-(Chloromethyl)-4-methylhexane
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Overview
Description
3-(Chloromethyl)-4-methylhexane is an organic compound characterized by a chloromethyl group attached to the third carbon and a methyl group attached to the fourth carbon of a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-methylhexane can be achieved through several methods. One common approach involves the chloromethylation of 4-methylhexane using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2). The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent product quality and minimizes by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-methylhexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Alcohols, amines.
Oxidation: Carboxylic acids.
Reduction: Hydrocarbons.
Scientific Research Applications
3-(Chloromethyl)-4-methylhexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-methylhexane primarily involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzoic acid: Similar in structure but contains a benzoic acid moiety.
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid: A derivative used in medicinal chemistry.
Uniqueness
3-(Chloromethyl)-4-methylhexane is unique due to its specific substitution pattern on the hexane chain, which imparts distinct reactivity and properties compared to other chloromethylated compounds. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C8H17Cl |
---|---|
Molecular Weight |
148.67 g/mol |
IUPAC Name |
3-(chloromethyl)-4-methylhexane |
InChI |
InChI=1S/C8H17Cl/c1-4-7(3)8(5-2)6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
MTTSERNTTLEFSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC)CCl |
Origin of Product |
United States |
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